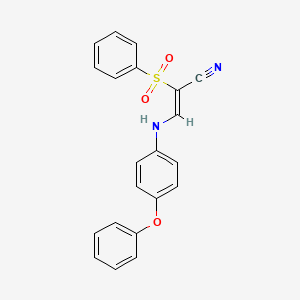

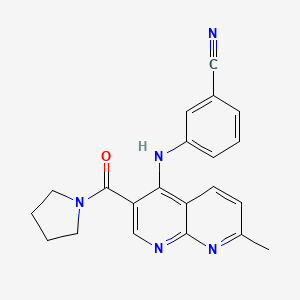

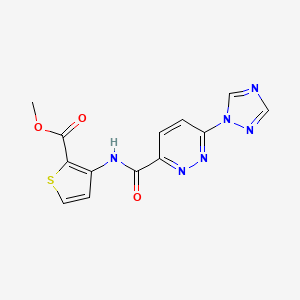

4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide” is an important active pharmaceutical ingredient (API) belonging to the oxicam family . It represents a class of nonsteroidal anti-inflammatory drugs (NSAID) that selectively inhibit COX-2 over COX-1 receptors .

Synthesis Analysis

The compound can be synthesized through various methods. For instance, it has been reported that single crystals of a 1:1 co-crystal of this compound with benzoic acid were crystallized from a THF solution .Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of atoms and bonds. The crystal structures of all the co-crystals of this compound deposited in the most recent version of the Cambridge Database were compared .科学的研究の応用

Synthesis and Transformations

A study by Aleksanyan and Hambardzumyan (2019) describes the synthesis of a substituted quinoline-6-carbohydrazide, which is a crucial intermediate for producing quinolyl-substituted triazoles and thiadiazoles. The process involves the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate, followed by further reactions to yield various heterocyclic compounds, including thiadiazoles (Aleksanyan & Hambardzumyan, 2019).

Antimicrobial Activity

Another study focuses on the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/Thiadiazol-2-amines and related compounds, highlighting their characterization and potential antimicrobial properties. The synthesized compounds were evaluated for their biological activities, showcasing their relevance in the development of new antimicrobial agents (Saeed, Abbas, Ibrar, & Bolte, 2014).

Anticonvulsant and Antibacterial Properties

The synthesis of newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential anticonvulsant agents was reported by Archana et al. (2002). This research highlights the medicinal chemistry aspect of such compounds, focusing on their structure-activity relationship and potential therapeutic applications (Archana, Srivastava, & Kumar, 2002).

Photocatalytic and Magnetic Properties

Research by Li et al. (2020) introduced octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, exploring their structures and electrochemical, photocatalytic, and magnetic properties. This study demonstrates the compound's utility in the development of materials with potential applications in environmental remediation and electronic devices (Li et al., 2020).

作用機序

Target of Action

The primary target of the compound 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is the COX-2 receptor . This receptor plays a crucial role in the inflammatory response in the body .

Mode of Action

This compound interacts with its target, the COX-2 receptor, by selectively inhibiting it . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound this compound affects the arachidonic acid pathway . By inhibiting the COX-2 receptor, it prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in inflammation and pain.

Pharmacokinetics

It is known that the solubility of the compound is a crucial factor for its bioavailability . The compound’s solubility can be improved through co-crystallization with different co-formers .

Result of Action

The molecular effect of this compound’s action is the inhibition of the COX-2 receptor . This leads to a decrease in the production of prostaglandins . On a cellular level, this results in a reduction of inflammation and pain.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the polarity of solvents used in the production process can affect the formation of co-crystals, which in turn can influence the solubility and thus the bioavailability of the compound .

特性

IUPAC Name |

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-7-5-12(19)10-6-9(3-4-11(10)15-7)13(20)16-14-18-17-8(2)21-14/h3-6H,1-2H3,(H,15,19)(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFXKVWMWQHDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2628318.png)

![4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2628323.png)

![N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide](/img/structure/B2628326.png)

![N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride](/img/structure/B2628328.png)

![(4S)-3-[(4-fluorophenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2628330.png)

![3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one](/img/structure/B2628333.png)